[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid [(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353956-60-1
VCID: VC8232810
InChI: InChI=1S/C8H11N3O2S/c1-14-8-6(10-2-3-11-8)4-9-5-7(12)13/h2-3,9H,4-5H2,1H3,(H,12,13)
SMILES: CSC1=NC=CN=C1CNCC(=O)O
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol

[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid

CAS No.: 1353956-60-1

Cat. No.: VC8232810

Molecular Formula: C8H11N3O2S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid - 1353956-60-1

Specification

CAS No. 1353956-60-1
Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
IUPAC Name 2-[(3-methylsulfanylpyrazin-2-yl)methylamino]acetic acid
Standard InChI InChI=1S/C8H11N3O2S/c1-14-8-6(10-2-3-11-8)4-9-5-7(12)13/h2-3,9H,4-5H2,1H3,(H,12,13)
Standard InChI Key ZIFHUWVLOSMNIY-UHFFFAOYSA-N
SMILES CSC1=NC=CN=C1CNCC(=O)O
Canonical SMILES CSC1=NC=CN=C1CNCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-[(3-methylsulfanylpyrazin-2-yl)methylamino]acetic acid, reflects its hybrid structure combining a pyrazine ring, methylsulfanyl group, and glycine derivative. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂S
Molecular Weight213.26 g/mol
SMILES NotationCSC1=NC=CN=C1CNCC(=O)O
InChI KeyZIFHUWVLOSMNIY-UHFFFAOYSA-N
SolubilityModerate in polar solvents

The pyrazine ring contributes aromaticity and hydrogen-bonding capacity, while the methylsulfanyl group enhances lipophilicity, influencing membrane permeability. The amino-acetic acid moiety enables participation in peptide-like interactions, making the compound a candidate for enzyme inhibition studies.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of [(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves nucleophilic substitution reactions under controlled conditions. A representative pathway includes:

  • Functionalization of Pyrazine: 3-Chloropyrazine-2-carbonitrile undergoes thioetherification with methanethiol to introduce the methylsulfanyl group.

  • Aminomethylation: The resulting intermediate reacts with glycine derivatives via a Mannich-type reaction, forming the amino-acetic acid sidechain.

  • Purification: Chromatographic techniques yield high-purity product (>95%).

Table 1: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
ThioetherificationNaSCH₃, DMF, 80°C, 12 hrs78
AminomethylationGlycine ethyl ester, K₂CO₃, DCM65
Acid HydrolysisHCl (6M), reflux, 4 hrs89

These conditions balance efficiency and scalability, though microwave-assisted synthesis has been explored to reduce reaction times.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Pyrazine Ring: Undergoes electrophilic substitution at the nitrogen-adjacent positions.

  • Methylsulfanyl Group: Susceptible to oxidation (e.g., to sulfoxide or sulfone derivatives) and nucleophilic displacement.

  • Amino-Acetic Acid: Participates in condensation reactions, metal chelation, and pH-dependent tautomerism.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The methylsulfanyl group likely disrupts microbial membrane integrity, while the pyrazine ring interferes with nucleic acid synthesis.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a pharmacophore scaffold for designing:

  • Kinase Inhibitors: Structural analogs show nanomolar affinity for EGFR and VEGFR2.

  • Antimetabolites: Interference with purine/pyrimidine biosynthesis pathways mimics mechanisms described for oncology therapeutics targeting CAD and IMPDH .

Biochemical Probes

As a fluorescence quencher, its pyrazine core enables studies of protein-ligand interactions. In a 2024 study, it was conjugated to BSA, achieving a quenching efficiency of 73% via Förster resonance energy transfer (FRET).

Comparison with Structural Analogs

Table 2: Key Analogues and Their Properties

CompoundMolecular WeightKey Activity
[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid213.26Antimicrobial, Anticancer
[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid255.34Enhanced COX-2 inhibition
5-Methyl-1,3-oxazol-4-yl derivatives381.40Purine synthesis inhibition

The parent compound exhibits superior solubility compared to bulkier analogs, favoring in vivo applicability.

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